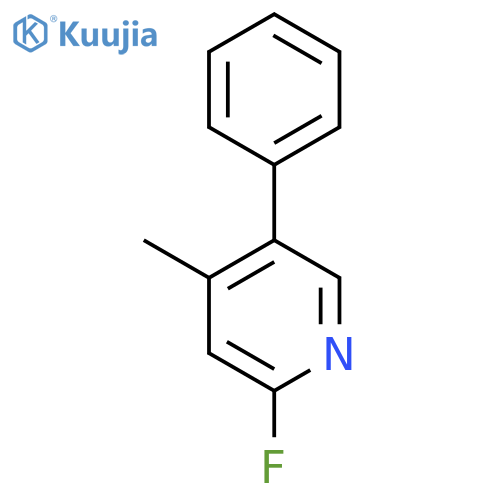

Cas no 1214362-19-2 (2-Fluoro-4-methyl-5-phenylpyridine)

2-Fluoro-4-methyl-5-phenylpyridine 化学的及び物理的性質

名前と識別子

-

- 2-fluoro-4-methyl-5-phenylpyridine

- Y3836

- 2-Fluoro-4-methyl-5-phenylpyridine

-

- インチ: 1S/C12H10FN/c1-9-7-12(13)14-8-11(9)10-5-3-2-4-6-10/h2-8H,1H3

- InChIKey: BJNPCYFFWBWWBT-UHFFFAOYSA-N

- ほほえんだ: FC1=CC(C)=C(C=N1)C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 187.08

- どういたいしつりょう: 187.08

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.9

- 疎水性パラメータ計算基準値(XlogP): 3.3

2-Fluoro-4-methyl-5-phenylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR01DOCJ-500mg |

2-Fluoro-4-methyl-5-phenylpyridine |

1214362-19-2 | 95% | 500mg |

$687.00 | 2025-02-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265318-1g |

2-Fluoro-4-methyl-5-phenylpyridine |

1214362-19-2 | 97% | 1g |

¥10587.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265318-500mg |

2-Fluoro-4-methyl-5-phenylpyridine |

1214362-19-2 | 97% | 500mg |

¥6358.00 | 2024-08-09 | |

| Alichem | A023025602-500mg |

2-Fluoro-4-methyl-5-phenylpyridine |

1214362-19-2 | 97% | 500mg |

$970.20 | 2023-09-04 | |

| Alichem | A023025602-250mg |

2-Fluoro-4-methyl-5-phenylpyridine |

1214362-19-2 | 97% | 250mg |

$680.00 | 2023-09-04 | |

| Alichem | A023025602-1g |

2-Fluoro-4-methyl-5-phenylpyridine |

1214362-19-2 | 97% | 1g |

$1612.80 | 2023-09-04 | |

| Aaron | AR01DOCJ-250mg |

2-Fluoro-4-methyl-5-phenylpyridine |

1214362-19-2 | 95% | 250mg |

$604.00 | 2025-02-12 |

2-Fluoro-4-methyl-5-phenylpyridine 関連文献

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

2-Fluoro-4-methyl-5-phenylpyridineに関する追加情報

Professional Introduction to 2-Fluoro-4-methyl-5-phenylpyridine (CAS No. 1214362-19-2)

2-Fluoro-4-methyl-5-phenylpyridine, with the chemical identifier CAS No. 1214362-19-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a fluorine atom, a methyl group, and a phenyl group at specific positions on the pyridine ring imparts distinct electronic and steric characteristics, making it a valuable scaffold for synthesizing novel bioactive molecules.

The compound's molecular structure, characterized by a pyridine core substituted at the 2-position with a fluorine atom, the 4-position with a methyl group, and the 5-position with a phenyl group, contributes to its versatility in medicinal chemistry. The fluorine substituent, in particular, is known for its ability to enhance metabolic stability and binding affinity, which are critical factors in drug design. This feature has made 2-Fluoro-4-methyl-5-phenylpyridine a focal point in the development of small-molecule drugs targeting various therapeutic areas.

In recent years, there has been a surge in research focused on developing treatments for neurological disorders, infectious diseases, and cancer. The structural motifs present in 2-Fluoro-4-methyl-5-phenylpyridine align well with the pharmacophores required for these applications. For instance, studies have demonstrated that pyridine derivatives can interact with biological targets such as enzymes and receptors involved in disease pathways. The fluorinated pyridines have shown promise in modulating neurotransmitter systems, which could lead to novel therapeutics for conditions like Alzheimer's disease and Parkinson's disease.

One of the most compelling aspects of 2-Fluoro-4-methyl-5-phenylpyridine is its role as a key intermediate in the synthesis of more complex pharmaceutical agents. Researchers have leveraged its structural framework to develop molecules with enhanced pharmacological properties. For example, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in cancer therapy. The combination of the fluoro-, methyl-, and phenyl substituents allows for fine-tuning of electronic effects and steric hindrance, enabling the optimization of drug-like characteristics such as solubility, bioavailability, and target specificity.

The pharmaceutical industry has been particularly interested in exploring the potential of fluorinated pyridines due to their favorable pharmacokinetic profiles. The introduction of fluorine into organic molecules often leads to improved binding affinity and reduced susceptibility to metabolic degradation. This has made compounds like 2-Fluoro-4-methyl-5-phenylpyridine attractive candidates for further development into clinical candidates. Recent advances in synthetic methodologies have further facilitated the access to these valuable scaffolds, enabling more efficient production processes.

In addition to its applications in oncology, 2-Fluoro-4-methyl-5-phenylpyridine has shown promise in other therapeutic areas. For instance, researchers have explored its potential as an antiviral agent, targeting viral enzymes essential for replication. The unique electronic properties of the fluorinated pyridine ring allow for selective interactions with viral proteins, offering a new strategy for combating infectious diseases. Furthermore, there is growing interest in using this compound as a starting material for developing treatments against antibiotic-resistant bacteria.

The synthesis of 2-Fluoro-4-methyl-5-phenylpyridine involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Advanced synthetic techniques such as cross-coupling reactions and palladium catalysis have been employed to construct the desired molecular framework efficiently. These methods not only enhance the scalability of production but also allow for modifications that can fine-tune the pharmacological properties of derived compounds.

The growing body of research on CAS No. 1214362-19-2 underscores its importance as a building block in medicinal chemistry. As our understanding of disease mechanisms advances, so does the need for innovative therapeutic agents. The structural versatility and functional properties of this compound make it an indispensable tool for drug discovery efforts aimed at addressing unmet medical needs.

In conclusion, 2-Fluoro-4-methyl-5-phenylpyridine represents a significant advancement in pharmaceutical chemistry due to its unique structural features and broad range of potential applications. Its role as an intermediate in synthesizing bioactive molecules has positioned it as a cornerstone in drug development across multiple therapeutic areas. As research continues to uncover new therapeutic targets and innovative synthetic strategies, compounds like this will undoubtedly play a pivotal role in shaping the future of medicine.

1214362-19-2 (2-Fluoro-4-methyl-5-phenylpyridine) 関連製品

- 2029362-05-6(1-(pentan-3-yl)cyclohexane-1-carbaldehyde)

- 1903602-46-9(4-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione)

- 1306607-18-0(2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride)

- 2172125-54-9(5-({3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}methyl)oxolane-2-carboxylic acid)

- 1323966-13-7(3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid)

- 575444-12-1(Benzaldehyde, 4-methoxy-3-methyl-5-(phenylmethoxy)-)

- 65249-23-2(6-Bromo-1,2-dimethoxynaphthalene)

- 1217500-74-7(3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid)

- 2137519-71-0(5-chloro-1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole)

- 2384709-59-3(1-(tert-butoxy)carbonyl-6-butylpiperidine-3-carboxylic acid)